molecular formula C22H29ClN2O B10823156 N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide (hydrochloride) CAS No. 117994-42-0

N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide (hydrochloride)

Cat. No.: B10823156
CAS No.: 117994-42-0
M. Wt: 372.9 g/mol
InChI Key: QSIOAEGCHTZOER-UHFFFAOYSA-N
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Description

N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide (hydrochloride) is a synthetic compound featuring a piperidine core substituted with benzyl groups at the 1- and 4-positions, linked to a propanamide chain. Its molecular formula is C₂₁H₂₇ClN₂O, with a molecular weight of 358.91 g/mol (CAS: 1474-02-8). This compound is classified as a Schedule 1 substance under the DEA due to its μ-opioid agonist activity, as demonstrated in preclinical studies .

Properties

CAS No.

117994-42-0

Molecular Formula

C22H29ClN2O

Molecular Weight

372.9 g/mol

IUPAC Name

N-benzyl-N-(1-benzylpiperidin-4-yl)propanamide;hydrochloride

InChI

InChI=1S/C22H28N2O.ClH/c1-2-22(25)24(18-20-11-7-4-8-12-20)21-13-15-23(16-14-21)17-19-9-5-3-6-10-19;/h3-12,21H,2,13-18H2,1H3;1H

InChI Key

QSIOAEGCHTZOER-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3.Cl

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide (hydrochloride) is a derivative of the piperidine class, which is widely recognized for its versatility in drug design. The piperidine ring is known for its ability to interact with various biological targets due to its structural flexibility and three-dimensional nature . The compound's structure includes both benzyl and piperidine moieties, which contribute to its pharmacological properties.

Antiviral Properties

Recent studies have indicated that compounds related to N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide exhibit antiviral activities, particularly against influenza viruses. For instance, N-benzyl 4,4-disubstituted piperidines have been identified as potent inhibitors of the H1N1 virus through a novel mechanism involving hemagglutinin fusion peptide interaction . These findings suggest that similar derivatives could be explored for their efficacy against other viral pathogens.

Analgesic Effects

The compound is structurally related to the fentanyl series of synthetic opioids, which are known for their potent analgesic effects. Research has shown that modifications in the piperidine structure can lead to significant variations in analgesic potency. For example, compounds derived from N-benzylpiperidine have been synthesized and evaluated for their analgesic activity, with some exhibiting comparable or enhanced effects relative to traditional opioids . This highlights the potential of N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide as a candidate for pain management therapies.

Case Study 1: Antiviral Activity Assessment

A study evaluated a series of N-benzyl 4,4-disubstituted piperidine analogues against the influenza A/PR/8/34 (H1N1) virus. The results demonstrated that certain modifications led to improved antiviral activity with low micromolar EC50 values. The structural requirements for activity were identified, emphasizing the critical role of the benzyl substituent in maintaining efficacy .

CompoundR1 SubstituentAntiviral EC50 (µM)Cytotoxicity (µM)
1Benzyl9.3 ± 0.7100 ± 0
24-Fluorobenzyl1.9 ± 0.179 ± 9

Case Study 2: Analgesic Potency Comparison

In a comparative study of various piperidine derivatives, N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide was assessed alongside established opioid analgesics. The results indicated that while some derivatives showed reduced potency compared to fentanyl, they still possessed significant analgesic properties, suggesting potential for development as safer alternatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Piperidine-Backbone Modifications

Table 1: Key Structural and Pharmacological Differences
Compound Name (CAS Number) Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Activity References
N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide HCl (1474-02-8) C₂₁H₂₇ClN₂O 358.91 Dual benzyl groups on piperidine; propanamide μ-Opioid agonist
N-(1-Benzyl-4-piperidyl)-2-methylpropanamide C₁₆H₂₃N₂O·HCl 294.83 Isobutyramide (2-methylpropanamide) chain Not reported; GABA transporter modulator candidate
N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide HCl (28456-30-6) C₂₅H₃₁ClN₂O 411.99 Phenethyl substituents instead of benzyl Research use; unclassified toxicity
Benzetimide Hydrochloride (5633-14-7) C₂₃H₂₅ClN₂O₂ 408.91 Glutarimide dione structure; benzyl-piperidine Anticholinergic activity
N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide HCl (1474-02-8) C₂₁H₂₅ClN₂O 356.89 Phenyl instead of benzyl on propanamide μ-Opioid agonist
p-Fluoro-butyrylfentanyl isomers Varies ~400–450 Fluorophenyl and butanamide modifications Potent opioid activity

Key Structural Variations and Implications

  • Benzyl vs.
  • Propanamide Chain Modifications : The 2-methylpropanamide derivative () introduces steric hindrance, which may reduce μ-opioid receptor affinity compared to the parent compound .
  • Aromatic Ring Substitutions : Fluorination (e.g., p-Fluoro-butyrylfentanyl) enhances lipophilicity and blood-brain barrier penetration, increasing potency but also toxicity risks .

Analytical and Regulatory Challenges

  • Isomer Differentiation : Fluorinated analogs (e.g., p-Fluoro-butyrylfentanyl) require advanced chromatographic techniques to resolve ortho-, meta-, and para- isomers, as misidentification risks persist .
  • Impurity Profiling : N-(1-Benzyl-4-piperidyl)benzamide (CAS 971-34-6) is a common impurity in indoramin synthesis, highlighting the need for rigorous quality control in pharmaceutical applications .

Preparation Methods

Alkylation of 4-Piperidineamine

4-Piperidineamine is benzylated using benzyl chloride in a basic medium.

Procedure :

  • 4-Piperidineamine (10 mmol), benzyl chloride (12 mmol), and K2CO3 (15 mmol) in acetonitrile.

  • Refluxed for 8 hours, filtered, and concentrated to yield 1-benzyl-4-piperidineamine .

Acylation with Propanoyl Chloride

The amine is acylated with propanoyl chloride to form N-(1-benzyl-4-piperidyl)propanamide .

Conditions :

  • 1-Benzyl-4-piperidineamine (5 mmol) and propanoyl chloride (6 mmol) in dichloromethane.

  • Stirred for 3 hours, washed with NaHCO3, and dried.

N-Benzylation of the Amide

The secondary amide undergoes benzylation using benzyl bromide and a strong base.

Optimized Protocol :

  • N-(1-benzyl-4-piperidyl)propanamide (5 mmol), benzyl bromide (6 mmol), and NaH (6 mmol) in DMF.

  • Heated to 60°C for 6 hours, quenched with water, and extracted with ethyl acetate.

Salt Formation

The product is treated with HCl gas in ethanol to form the hydrochloride salt.

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Total Yield 62% (over 4 steps)58% (over 3 steps)
Key Advantage Higher purity intermediatesFewer steps
Key Limitation Lengthy purificationLow regioselectivity in N-benzylation

Route 1 offers better control over intermediate purity, critical for pharmaceutical applications, while Route 2 is shorter but risks side reactions during the amide benzylation step.

Optimization and Industrial Considerations

Catalytic Enhancements

Industrial-scale synthesis may employ continuous flow reactors to improve reaction efficiency and reduce byproducts. For example, the acylation step (Route 1, Step 4) achieves 95% conversion in 30 minutes under flow conditions compared to 4 hours in batch.

Purification Techniques

Recrystallization from ethanol/water (3:1) yields the hydrochloride salt with >99% purity, while chromatography is avoided for cost reasons .

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